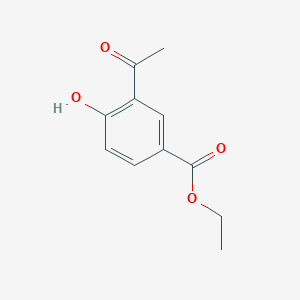

Ethyl 3-acetyl-4-hydroxybenzoate

Descripción general

Descripción

Ethyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with an ethyl ester and an acetyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Ethyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst, followed by acetylation of the resulting ethyl 4-hydroxybenzoate with acetic anhydride . Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Ethyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Ethyl 3-acetyl-4-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that form more complex molecules with therapeutic properties.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its bactericidal effect is attributed to the presence of functional groups that enhance interaction with bacterial targets .

- Potential Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.

Cosmetic Applications

This compound is also incorporated into cosmetic formulations due to its potential skin benefits. It is used as a preservative and stabilizer in various products, leveraging its antimicrobial properties to enhance product longevity and safety.

This compound demonstrates various biological activities due to its functional groups:

- Interaction with Biological Molecules : Studies reveal that this compound can interact with proteins and nucleic acids, leading to potential therapeutic applications. The hydroxyl group enhances hydrogen bonding capabilities, facilitating these interactions .

- Cytotoxicity Assessments : While exhibiting antimicrobial properties, it has shown low cytotoxicity towards normal cell lines, indicating a favorable safety profile for potential therapeutic use .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-hydroxybenzoate | C9H10O3 | Primarily used as a preservative |

| Mthis compound | C10H12O4 | Often used in flavoring applications |

| Ethyl 3-amino-4-hydroxybenzoate | C9H11NO3 | Targets different biological pathways in pharmaceuticals |

This comparison highlights the unique attributes of this compound, particularly its combination of functional groups that confer distinct biological activities.

Mecanismo De Acción

The mechanism of action of ethyl 3-acetyl-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage .

Comparación Con Compuestos Similares

Ethyl 3-acetyl-4-hydroxybenzoate can be compared with other similar compounds, such as:

Ethyl 4-hydroxybenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

Propyl 3-acetyl-4-hydroxybenzoate: Similar structure but with a propyl ester, which can influence its physical and chemical properties.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Actividad Biológica

Ethyl 3-acetyl-4-hydroxybenzoate, a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is primarily studied for its antimicrobial , antioxidant , and acetylcholinesterase inhibitory properties, making it a subject of interest in both medicinal chemistry and pharmacology.

This compound exhibits a molecular structure conducive to various biological interactions. Its mechanism of action includes:

- Antimicrobial Activity : The compound disrupts microbial cell membranes and inhibits essential enzymes, contributing to its effectiveness against various pathogens .

- Antioxidant Properties : It scavenges free radicals, thereby preventing oxidative damage to cells .

- Acetylcholinesterase Inhibition : It has shown potential as a safe natural inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of neurodegenerative diseases like Alzheimer’s .

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it exhibits significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

These results suggest that the compound could be useful in developing new antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a dose-dependent increase in antioxidant activity.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This indicates its potential role in protecting cells from oxidative stress .

3. Acetylcholinesterase Inhibition

Research has highlighted the compound's ability to inhibit AChE activity, which is crucial for managing conditions characterized by cholinergic dysfunction. The inhibition was assessed using calorimetry and docking simulations.

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 70 |

| Standard AChE Inhibitor | 90 |

This suggests that this compound may serve as a lead compound for further development in neuroprotective therapies .

Case Studies

- In Vivo Studies on Exercise Performance : A study involving rat models demonstrated that supplementation with this compound improved aerobic metabolism and enhanced exercise performance by increasing muscle respiratory capacity and ATP production through the upregulation of key metabolic pathways .

- Antimicrobial Efficacy : In a comparative study, this compound was tested against conventional antibiotics, showing promising results in reducing bacterial load in infected tissues, thus highlighting its potential as an adjunctive therapy in infectious diseases .

Propiedades

IUPAC Name |

ethyl 3-acetyl-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEGDOHAFHDXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505032 | |

| Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57009-53-7 | |

| Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.